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2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

Cat. No.: B3033787
CAS No.: 1184805-38-6
M. Wt: 206.07 g/mol
InChI Key: YFBIEVYQASBCDN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Amino Alcohol Systems

Halogenated aromatic amino alcohols are a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. mdpi.com The introduction of halogen atoms, such as chlorine, into an aromatic ring can significantly modify the electronic properties, lipophilicity, and metabolic stability of a molecule. mdpi.com This makes halogenated compounds particularly valuable in the design of new therapeutic agents. mdpi.com

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol is a member of the vicinal amino alcohol family, characterized by amino and hydroxyl groups attached to adjacent carbon atoms. This structural motif is a cornerstone in the synthesis of chiral ligands and catalysts for asymmetric reactions. rsc.org The presence of the dichlorophenyl group introduces specific steric and electronic constraints that can influence the stereochemical outcome of reactions in which it is involved. The 2,3-dichloro substitution pattern is just one of several possibilities, with other isomers like 2,4-dichloro and 3,5-dichloro analogs also being utilized in various synthetic contexts. nih.govnih.gov

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
Monoisotopic Mass 205.00612 Da
Predicted XlogP 1.4
InChI Key YFBIEVYQASBCDN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)C(CO)N

(Data sourced from PubChem. uni.lu)

Significance as a Versatile Organic Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound embodies the characteristics of a versatile chiral synthon, primarily due to its bifunctional nature and inherent chirality.

Enantiomerically pure vicinal amino alcohols are critical in asymmetric synthesis, where they are often employed as chiral auxiliaries. wikipedia.org A chiral auxiliary is a temporary stereogenic group that directs the stereoselective formation of a new chiral center in a substrate. wikipedia.org After the desired transformation, the auxiliary can be cleaved and ideally recycled. scielo.org.mx The amino and hydroxyl groups of this compound can be selectively protected and derivatized, allowing it to be incorporated into a larger molecule to control the stereochemical course of subsequent reactions, such as alkylations or aldol (B89426) additions. wikipedia.org

Furthermore, this compound can serve as a precursor for the synthesis of more complex molecules with potential biological activity. For instance, the core structure of this compound is a key component in the synthesis of various heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, while the hydroxyl group can be transformed into a leaving group to facilitate intramolecular substitutions.

The table below presents a comparison of this compound with other related halogenated phenylaminoethanols, highlighting the variations in their chemical space.

Compound NameCAS NumberMolecular Formula
2-amino-2-(2-chlorophenyl)ethan-1-ol127428-62-0C8H10ClNO
2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol88965-93-9C8H9Cl2NO
(S)-2-Amino-2-(3-chlorophenyl)ethanol663611-73-2C8H10ClNO
(r)-2-Amino-1-(3,5-dichlorophenyl)ethanol2227854-11-5C8H9Cl2NO

(Data sourced from various chemical suppliers and databases. nih.govnih.govcalpaclab.comambeed.com)

Overview of Current Research Trajectories and Gaps

Current research in the field of amino alcohols is heavily focused on the development of efficient and highly stereoselective synthetic methods. rsc.org The catalytic enantioselective synthesis of vicinal amino alcohols is a particularly active area, with new strategies continually being reported. rsc.org These include asymmetric hydrogenations, aminohydroxylations, and the ring-opening of epoxides and aziridines. rsc.org Recent advancements have also explored the use of photocatalysis to achieve novel transformations for the synthesis of 1,2-aminoalcohols. nih.gov

While these general methodologies are applicable to the synthesis of halogenated aromatic amino alcohols, there is a noticeable gap in the literature concerning the specific synthesis and application of this compound. Much of the existing research tends to focus on other substitution patterns of the dichlorophenyl ring or on monochlorinated analogs.

Future research trajectories will likely involve the application of modern catalytic methods to the synthesis of enantiomerically pure this compound. Furthermore, a systematic exploration of its utility as a chiral auxiliary or as a building block in the synthesis of novel bioactive molecules would be a valuable contribution to the field. The unique steric and electronic properties conferred by the 2,3-dichloro substitution pattern may lead to unexpected and useful reactivity and selectivity in asymmetric transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2NO B3033787 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol CAS No. 1184805-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2,3-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBIEVYQASBCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 2 2,3 Dichlorophenyl Ethan 1 Ol and Its Derivatives

Stereoselective and Enantioselective Synthesis

Asymmetric Reduction Catalysis (e.g., Ketoreductases, Chiral Catalysts)

Asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(2,3-dichlorophenyl)ethanone, is a direct and effective route to 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol. This transformation can be achieved using various catalytic systems, including enzymes like ketoreductases (KREDs) and chiral chemical catalysts.

Ketoreductases have emerged as powerful biocatalysts for the enantioselective reduction of prochiral ketones. researchgate.netnih.gov These enzymes, often employed as whole-cell catalysts or isolated enzymes, offer high enantioselectivity and operate under mild reaction conditions. researchgate.netnih.gov For instance, the asymmetric reduction of the analogous compound 2-chloro-1-(2,4-dichlorophenyl)ethanone has been successfully achieved with a ketoreductase from Scheffersomyces stipitis CBS 6045, yielding the corresponding (R)-alcohol with high enantiomeric excess (ee) and yield. researchgate.net A similar strategy could be applied to the synthesis of this compound.

Chiral chemical catalysts, such as those based on transition metals like ruthenium and rhodium complexed with chiral ligands, are also widely used for the asymmetric hydrogenation of ketones. nih.govgoogle.com For example, (–)-bornan-2-exo-yloxyaluminium dichloride has been used for the asymmetric reduction of α-dialkylaminoacetophenones, affording the corresponding amino alcohols in high enantiomeric excess. nih.gov

Table 1: Examples of Asymmetric Reduction of Ketones to Chiral Alcohols using Ketoreductases

SubstrateBiocatalystProductConversion (%)ee (%)Reference
2-chloro-1-(2,4-dichlorophenyl)ethanoneScheffersomyces stipitis CBS 6045(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol>9999.9 researchgate.net
1-(thiophen-2-yl)ethanoneWeissella cibaria N9(S)-1-(thiophen-2-yl)ethanol98.1699.31 nih.gov
o-chloroacetophenoneEngineered Ketoreductase(S)-1-(2-chlorophenyl)ethanol>99>99.5 google.com

Note: Data presented for analogous compounds to illustrate the efficacy of the methodology.

Chemoenzymatic Approaches for Enantiopure Intermediates

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. nih.gov This approach is particularly valuable for the synthesis of enantiopure intermediates that can then be converted to the final target molecule.

A key strategy involves the enzymatic resolution of a racemic mixture. For example, a racemic alcohol can be acylated using a lipase, which selectively acts on one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. This method can be applied to intermediates in the synthesis of this compound.

Furthermore, chemoenzymatic dynamic kinetic resolution (DKR) offers a more efficient approach where the undesired enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govnih.gov This often involves a combination of an enzyme for the stereoselective transformation and a metal catalyst for the racemization. nih.gov

Dynamic Kinetic Asymmetric Transformation (DYKAT) Principles

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy that converts a racemic starting material into a single enantiomer of the product in theoretically 100% yield. researchgate.netprinceton.edu This process involves the in-situ racemization of the starting material, allowing a chiral catalyst to selectively convert one enantiomer into the desired product. researchgate.netprinceton.edu

In the context of synthesizing this compound, DYKAT can be applied to the asymmetric reduction of the corresponding racemic α-amino ketone. The racemization of the α-chiral center of the amino ketone can be facilitated by a suitable base or a transition metal catalyst, while a chiral catalyst, either enzymatic or chemical, performs the enantioselective reduction of the ketone. nih.govnih.gov This approach has been successfully used for the synthesis of various chiral β-amino alcohols. researchgate.net

Novel and Emerging Synthetic Pathways

Recent advances in synthetic organic chemistry have led to the development of novel and more efficient methods for the construction of complex molecules like this compound.

One-Pot and Multicomponent Reactions

One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that minimize the number of synthetic steps, reduce waste, and save time and resources. nih.govresearchgate.net A one-pot synthesis of 1-aryl-2-aminoalkanol derivatives has been reported, which could be adapted for the synthesis of the target compound. nih.gov

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are particularly attractive for building molecular diversity. researchgate.net For instance, the synthesis of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile has been achieved through a three-component reaction of 2,3-dichlorobenzaldehyde (B127699), malononitrile (B47326), and 4-methoxynaphthalen-1-ol. nih.gov While this specific product is different, the underlying principle of using 2,3-dichlorobenzaldehyde as a key building block in a multicomponent reaction highlights a potential pathway to derivatives of the target amino alcohol.

Metal-Catalyzed Coupling Reactions for Structural Diversification

Metal-catalyzed coupling reactions are indispensable tools for the structural diversification of organic molecules. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives from a common precursor.

For the diversification of this compound, metal-catalyzed C-H functionalization of the dichlorophenyl ring could be a powerful strategy. nih.gov Transition metals like palladium, rhodium, and iridium can catalyze the direct arylation, alkylation, or amination of C-H bonds, providing access to a variety of substituted analogues. researchgate.netnih.govnih.gov For example, nickel-catalyzed chemoselective arylation of amino alcohols has been developed, offering a method for either N- or O-arylation. nih.gov

Table 2: Potential Metal-Catalyzed Reactions for Structural Diversification

Reaction TypeCatalystPotential ApplicationReference
C-H ArylationPalladiumIntroduction of new aryl groups on the dichlorophenyl ring nih.gov
Chemoselective ArylationNickelSelective N- or O-arylation of the amino alcohol nih.gov
Allylic C-H AminationPalladiumIntroduction of amino groups at allylic positions of derivatives illinois.edu

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical aspect of any synthetic methodology to maximize the yield and purity of the desired product. researchgate.net Key parameters that are often optimized include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reactants. nih.govmdpi.com

For instance, in the asymmetric reduction of ketones, the choice of the chiral ligand and the metal precursor can significantly impact the enantioselectivity and the reaction rate. google.com Similarly, in enzymatic reactions, factors such as pH, temperature, and co-substrate concentration are crucial for optimal enzyme activity and stability. nih.gov The use of response surface methodology and other statistical design of experiment (DoE) approaches can facilitate the efficient optimization of multiple reaction variables simultaneously. nih.gov For peptide synthesis, which shares principles of stepwise bond formation, optimization of coupling and deprotection steps is crucial for achieving high purity and yield. researchgate.net

Advanced Characterization and Structural Elucidation of 2 Amino 2 2,3 Dichlorophenyl Ethan 1 Ol

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the amino group, the methylene (B1212753) protons of the ethanol (B145695) group, and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups. The aromatic region would likely display a complex multiplet pattern due to the three adjacent protons on the dichlorophenyl ring. The methine proton (CH-NH₂) would appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂-OH) would also form a multiplet.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom. Six signals are expected in the aromatic region, with the carbons bonded to chlorine showing characteristic shifts. Two additional signals would be present in the aliphatic region, corresponding to the methine carbon (CH-NH₂) and the methylene carbon (CH₂-OH).

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H 7.2 - 7.6 125 - 135
Aromatic C-Cl - 130 - 140
CH-NH₂ 4.0 - 4.5 55 - 65
CH₂-OH 3.6 - 4.0 60 - 70
NH₂ Variable (broad) -
OH Variable (broad) -

Note: Predicted values are estimates based on similar structures and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to C-Cl stretching would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretch, H-bonded 3200 - 3600 (broad)
N-H (Amine) Stretch 3200 - 3500 (medium)
Aromatic C-H Stretch 3010 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Ring Stretch 1450 - 1600
C-O Stretch 1050 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is primarily useful for identifying chromophores. The main chromophore in this compound is the 2,3-dichlorophenyl ring. The substituted benzene (B151609) ring is expected to exhibit absorption bands corresponding to π → π* transitions. Typically, substituted benzenes show a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 250-280 nm. The exact position (λmax) and intensity of these bands are influenced by the substituents on the ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₈H₉Cl₂NO), HRMS would confirm its molecular weight. A key feature would be the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M, M+2, and M+4 isotopic pattern in a roughly 9:6:1 ratio, which is a definitive indicator for the presence of two chlorine atoms.

Table 3: Predicted HRMS Data for C₈H₉Cl₂NO

Adduct / Ion Formula Predicted m/z
[M+H]⁺ C₈H₁₀Cl₂NO⁺ 206.01340
[M+Na]⁺ C₈H₉Cl₂NNaO⁺ 227.99534
[M-H]⁻ C₈H₈Cl₂NO⁻ 203.99884

Solid-State Structural Analysis

While spectroscopic methods reveal the connectivity and functional groups, solid-state analysis provides definitive information about the three-dimensional arrangement of atoms in the crystalline state.

X-ray Diffraction Studies (e.g., Powder X-ray Diffraction)

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study would provide the exact bond lengths, bond angles, and torsional angles of the molecule. It would also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the macroscopic properties of the solid.

In the absence of a suitable single crystal, Powder X-ray Diffraction (PXRD) can be utilized. PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for phase identification, purity assessment, and determining the unit cell parameters of the crystal lattice. For this compound, a PXRD analysis would confirm its crystallinity and provide a reference pattern for quality control.

Conformational Analysis in Crystalline Forms

A comprehensive search of crystallographic databases and the scientific literature did not yield specific experimental data on the crystalline form of this compound. As of the current date, no published studies appear to have resolved the single-crystal X-ray structure of this specific compound. Consequently, a detailed analysis of its solid-state conformation, including precise bond lengths, torsion angles, and intermolecular interactions derived from experimental crystallographic data, cannot be provided.

Without experimental crystallographic data, any discussion on the crystalline conformation of this compound would be purely speculative and fall outside the scope of this scientifically rigorous article. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state structure and conformational properties.

Computational and Theoretical Investigations of 2 Amino 2 2,3 Dichlorophenyl Ethan 1 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a fundamental method for investigating the electronic structure and properties of molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular attributes with a good balance of accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For related dichlorophenyl derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can effectively characterize chemical reactivity and intramolecular charge transfer. For instance, studies on chalcone (B49325) derivatives with dichlorophenyl groups have utilized this gap to assess stability and reactivity. While specific values for 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol are not available, the methodology provides a clear path for its determination.

Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
(2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one DFT/B3LYP - - -

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack.

For a molecule like this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms due to their high electronegativity, making them sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential, marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled and vacant orbitals within a molecule, quantifying the extent of charge delocalization and the stability arising from hyperconjugative interactions. This method examines the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions is a measure of their significance.

These parameters are calculated using the following relationships:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

High values of chemical hardness and a low electrophilicity index are generally associated with greater molecular stability.

Table 2: Global Reactivity Descriptors and Their Significance

Descriptor Formula Significance
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 Tendency to attract electrons.
Global Hardness (η) (I - A) / 2 Resistance to change in electron distribution.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of a molecule is crucial for determining its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are employed to explore the potential energy surface and identify stable conformations.

The presence of several rotatable single bonds in this compound (e.g., C-C, C-N, C-O bonds) allows for multiple conformational isomers, or rotamers. The relative orientation of the amino, hydroxyl, and dichlorophenyl groups will define the different low-energy conformers. The stability of these conformers is influenced by steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For instance, a hydrogen bond between the amino and hydroxyl groups could stabilize certain rotameric states. The conformation of the dichlorophenyl ring itself is generally planar, though slight puckering can occur. Computational methods can map the potential energy surface by systematically rotating these bonds to identify the most stable conformations.

Potential Energy Surface Studies

In computational and theoretical chemistry, the Potential Energy Surface (PES) is a foundational concept used to model the relationship between the energy of a molecular system and its geometric structure. muni.czpythoninchemistry.org A PES is a mathematical or graphical representation where the potential energy of a collection of atoms is shown as a function of their spatial coordinates. wikipedia.org This concept is made possible by the Born-Oppenheimer approximation, which assumes that the motion of atomic nuclei and electrons can be treated separately due to their large mass difference. muni.czpythoninchemistry.org

For a molecule, the PES can be visualized as a multi-dimensional landscape, with valleys, mountains, and passes. longdom.org

Minima: The valleys on this surface represent stable or semi-stable molecular structures (conformers). The lowest point on the entire surface is the "global minimum," corresponding to the most stable conformation of the molecule, while other low-points are "local minima." gmu.edu

Saddle Points: The passes between valleys are known as saddle points, which correspond to transition states—the highest energy point along the lowest-energy path between two minima. gmu.edu These are critical for studying the kinetics and mechanisms of chemical reactions. wikipedia.orglongdom.org

The complexity of a PES increases dramatically with the number of atoms in the system. For a non-linear molecule with N atoms, the surface has 3N-6 dimensions, making it impossible to visualize directly for most molecules. pythoninchemistry.orglongdom.org Therefore, studies often focus on a simplified PES by analyzing the energy as a function of one or two key geometric parameters, such as bond lengths, bond angles, or dihedral angles, creating a potential energy curve or a 2D/3D surface plot. wikipedia.org Such an analysis for this compound would involve calculating the change in energy associated with the rotation around its single bonds to identify its most stable conformations. However, specific studies detailing the PES of this molecule have not been published.

Topological Studies of Chemical Bonding and Interactions

The topology of the electron density provides a powerful framework for analyzing chemical bonding and interactions. These methods move beyond classical Lewis structures to provide a quantitative and detailed picture of electron distribution, revealing the nature of covalent bonds and weaker non-covalent interactions.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak, non-covalent interactions within and between molecules. jussieu.frwikipedia.org These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental in fields like molecular recognition and protein folding. protheragen.ainih.gov The NCI index is based on the electron density (ρ) and its first derivative, which is used to calculate the reduced density gradient (s). wikipedia.orgjussieu.fr

By plotting the reduced density gradient against the electron density, regions of non-covalent interactions are revealed. jussieu.fr These interactions are then visualized in 3D space as isosurfaces. The character of these interactions—whether they are attractive or repulsive—is typically distinguished by coloring the isosurfaces based on the sign of the second eigenvalue of the electron density Hessian matrix. jussieu.frwikipedia.org This allows for an intuitive and direct characterization of the non-covalent interaction landscape of a molecule. wikipedia.org

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is the core component of the NCI technique. The RDG is a dimensionless scalar field that describes the deviation of the electron density from a uniform distribution. protheragen.aichemtools.org It is calculated from the electron density (ρ) and its gradient (∇ρ). jussieu.fr

The key insight of RDG analysis is how it behaves in different chemical environments:

In regions of covalent bonding and non-covalent interactions, where the electron density is locally smooth, the RDG value is close to zero. chemtools.org

In regions far from the molecule where the electron density decays exponentially, the RDG has large positive values. protheragen.ai

A plot of the RDG versus the electron density is particularly revealing. For a single molecule, this plot shows high RDG values at low densities (tail regions) and low RDG values at high densities (covalent bonds). jussieu.fr When two or more molecules interact, new spikes appear at low density and low RDG values. jussieu.frjussieu.fr These spikes signify the presence of non-covalent interactions. chemtools.orgjussieu.fr By analyzing the electron density at these points, the strength and nature of the interaction can be determined, distinguishing between strong hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. researchgate.netyoutube.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are two related methods used to map the localization of electrons in a molecular system, providing a chemically intuitive picture of bonding.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a clear distinction between different regions in a molecule, such as atomic cores, covalent bonds, and lone pairs. wikipedia.orglabinsights.nl The value of ELF ranges from 0 to 1. labinsights.nljussieu.fr

An ELF value close to 1 corresponds to perfect electron localization, typical of core electrons, lone pairs, and strong covalent bonds. wikipedia.org

An ELF value of 0.5 is characteristic of a uniform electron gas, often found in metallic bonds. wikipedia.org

The Localized Orbital Locator (LOL) is another descriptor used to analyze chemical bonding, but it is based on the kinetic-energy density (τ). cdnsciencepub.comscilit.com Like ELF, LOL provides a visual representation of electron localization. researchgate.net High values of LOL are found in regions where localized orbitals overlap, such as in covalent bonds, and in areas occupied by lone pairs. researchgate.netacs.org It is a powerful tool for distinguishing between covalent, ionic, and van der Waals interactions. researchgate.net Both ELF and LOL offer a faithful visualization of the concepts of the Valence Shell Electron Pair Repulsion (VSEPR) theory in action. wikipedia.orgcdnsciencepub.com

Chemical Reactivity and Transformation Mechanisms of 2 Amino 2 2,3 Dichlorophenyl Ethan 1 Ol

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality in 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. The adjacent amino group can influence the course of these reactions, and its protection may be necessary to achieve selective oxidation of the hydroxyl group.

Common oxidizing agents can be employed for this transformation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to convert the primary alcohol to the corresponding aldehyde, 2-amino-2-(2,3-dichlorophenyl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the formation of the carboxylic acid, 2-amino-2-(2,3-dichlorophenyl)acetic acid.

Oxidizing AgentExpected ProductReaction Conditions (Typical)
Pyridinium chlorochromate (PCC)2-amino-2-(2,3-dichlorophenyl)acetaldehydeAnhydrous dichloromethane (B109758) (DCM)
Potassium permanganate (KMnO₄)2-amino-2-(2,3-dichlorophenyl)acetic acidBasic aqueous solution, heat
Chromic acid (H₂CrO₄)2-amino-2-(2,3-dichlorophenyl)acetic acidAqueous acetone, sulfuric acid

Note: The amino group may undergo oxidation or side reactions under strong oxidizing conditions. Protection of the amino group (e.g., as an amide) would likely be required for clean conversion to the carboxylic acid.

Reduction Reactions of the Amino Alcohol Moiety

The functional groups in this compound are already in a relatively reduced state. The primary alcohol and amino groups are not further reducible under standard catalytic hydrogenation or with common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

However, the dichlorophenyl ring can undergo reduction under forcing conditions. Catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium on carbon, could potentially lead to the dechlorination and saturation of the aromatic ring, yielding 2-amino-2-(cyclohexyl)ethan-1-ol. The selectivity of such a reaction would be challenging to control.

Reducing Agent / ConditionsPotential Product(s)
High-pressure H₂ / Rh-C2-amino-2-(cyclohexyl)ethan-1-ol, partially dechlorinated products

Nucleophilic Substitution Reactions at Amino and Aromatic Centers

At the Amino Center: The primary amino group is a nucleophile and can participate in various substitution reactions. For instance, it can be acylated by reaction with acyl chlorides or anhydrides to form amides. Alkylation with alkyl halides can also occur, leading to the formation of secondary and tertiary amines.

At the Aromatic Center: The chlorine atoms on the dichlorophenyl ring are generally unreactive towards nucleophilic aromatic substitution due to the electron-rich nature of the benzene (B151609) ring. Such reactions typically require harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule. However, under specific catalytic conditions (e.g., Buchwald-Hartwig amination), substitution of the chlorine atoms with other nucleophiles might be achievable.

Reaction TypeReagent ExampleProduct Type
N-AcylationAcetyl chlorideN-(1-(2,3-dichlorophenyl)-2-hydroxyethyl)acetamide
N-AlkylationMethyl iodide2-(methylamino)-2-(2,3-dichlorophenyl)ethan-1-ol and further alkylated products
Nucleophilic Aromatic SubstitutionSodium methoxide (B1231860) (under forcing conditions)Potential for methoxy-substituted phenyl derivatives (low reactivity expected)

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. The amino alcohol substituent, particularly the amino group, can have a complex directing effect. The lone pair on the nitrogen can donate electron density to the ring via resonance, which would be an activating, ortho-, para-directing effect. However, under acidic conditions typical for many electrophilic aromatic substitution reactions, the amino group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.

The two chlorine atoms themselves are deactivating but ortho-, para-directing. quora.comgauthmath.comdoubtnut.com The interplay of these directing effects will determine the position of substitution. Given the deactivating nature of the ring, forcing conditions would likely be required for reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions.

Reaction TypeReagentExpected Major Product(s)
NitrationHNO₃ / H₂SO₄2-Amino-2-(2,3-dichloro-x-nitrophenyl)ethan-1-ol (substitution at positions 4, 5, or 6)
HalogenationBr₂ / FeBr₃2-Amino-2-(x-bromo-2,3-dichlorophenyl)ethan-1-ol (substitution at positions 4, 5, or 6)
SulfonationFuming H₂SO₄4-((1-amino-2-hydroxyethyl)amino)-2,3-dichlorobenzenesulfonic acid (substitution likely at position 4, 5, or 6)

Reaction Mechanisms and Intermediate Characterization

The reaction mechanisms involving this compound are characteristic of its functional groups.

Oxidation of the hydroxyl group would proceed through standard mechanisms, likely involving the formation of a chromate (B82759) ester intermediate in the case of chromic acid oxidation.

Nucleophilic substitution at the amino group follows typical pathways for amine acylation and alkylation.

Electrophilic aromatic substitution would involve the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents on the ring. The electron-withdrawing chlorine atoms would destabilize this intermediate, thus slowing down the reaction.

Characterization of intermediates in these reactions would typically involve spectroscopic techniques. For instance, the formation of a stable intermediate in an electrophilic aromatic substitution could potentially be observed by NMR spectroscopy at low temperatures. The progress of reactions and the identification of products would be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The final products would be fully characterized by ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry to confirm their structures.

Applications and Synthetic Utility of 2 Amino 2 2,3 Dichlorophenyl Ethan 1 Ol As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol makes it a viable starting material for the synthesis of more elaborate molecules, particularly heterocyclic compounds. One notable example is its potential role in the synthesis of complex chromene derivatives. For instance, the structurally related compound 2,3-dichlorobenzaldehyde (B127699) is a key precursor in a multi-component reaction to form 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. This reaction, involving 4-methoxynaphthalen-1-ol and malononitrile (B47326) under microwave irradiation, yields a biologically active molecule with significant cytotoxic potency against various cancer cell lines. While this synthesis starts from the corresponding aldehyde, it highlights the importance of the 2,3-dichlorophenyl scaffold, suggesting that the amino alcohol could be used to generate similar complex structures through different synthetic routes.

Role as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

The presence of a stereogenic center in this compound makes it a candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a precursor to chiral ligands. Chiral auxiliaries are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. The amino and hydroxyl groups of the amino alcohol can be used to attach it to a prochiral substrate, and the bulky dichlorophenyl group can effectively shield one face of the molecule, leading to high stereoselectivity in subsequent reactions.

Furthermore, 1,2-amino alcohols are well-established precursors for the synthesis of a wide variety of chiral ligands for asymmetric catalysis. These ligands, often featuring P,N- or N,N-coordinating atoms, can be complexed with transition metals to create catalysts for a range of enantioselective transformations, such as hydrogenations, cycloadditions, and C-H functionalization reactions. The electronic properties of the dichlorophenyl ring in ligands derived from this compound could influence the catalytic activity and selectivity of the corresponding metal complexes.

Derivatization for Novel Scaffolds and Chemical Libraries

The amino and hydroxyl functionalities of this compound serve as handles for derivatization, enabling the creation of novel molecular scaffolds and diverse chemical libraries. These libraries are essential in drug discovery and materials science for the high-throughput screening of new compounds with desired properties.

Derivatization can be achieved through a variety of standard organic reactions. The amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. The hydroxyl group can be etherified, esterified, or oxidized. These modifications can be performed in a combinatorial fashion to rapidly generate a large number of distinct molecules. The resulting libraries can then be screened for biological activity or other functional properties. The development of efficient synthetic routes to diverse arrays of chiral fragments from amino alcohols is a key area of research for fragment-based lead discovery (FBLD).

Integration into New Organic Methodologies

The unique structural features of this compound allow for its integration into novel organic methodologies, particularly in the context of multi-component reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. The amino and hydroxyl groups of the amino alcohol can participate in various MCRs, such as the Ugi or Passerini reactions, to quickly build molecular complexity.

Moreover, the development of new catalytic systems can enable novel transformations of this building block. For example, rhodium(II)-catalyzed multi-component reactions have been shown to be effective for the synthesis of complex α-amino-β-indole ketones by trapping an α-imino enol intermediate. The application of such advanced methodologies to this compound could lead to the discovery of new reactions and the synthesis of novel classes of compounds.

Below is a table summarizing the key applications and the functional groups involved:

Application AreaKey Functional Groups InvolvedPotential Outcomes
Precursor for Complex Molecules Amino, Hydroxyl, Dichlorophenyl RingSynthesis of heterocyclic compounds like chromenes.
Chiral Auxiliary & Ligand Synthesis Chiral Center, Amino, HydroxylControl of stereochemistry in asymmetric reactions.
Derivatization for Scaffolds/Libraries Amino, HydroxylGeneration of diverse molecules for screening.
Integration into New Methodologies Amino, HydroxylEfficient synthesis of complex structures via MCRs.

Future Research Directions and Outlook for 2 Amino 2 2,3 Dichlorophenyl Ethan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing relies on the development of efficient, cost-effective, and environmentally benign synthetic processes. For 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol, research is anticipated to move beyond traditional synthetic methods towards more sustainable and atom-economical approaches.

A primary area of focus will be the advancement of asymmetric synthesis to produce enantiomerically pure forms of the compound. Chiral amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov Future research will likely explore the use of chiral auxiliaries, catalysts, and reagents to achieve high stereoselectivity. For instance, methods involving the diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes, followed by stereoselective reduction, could provide access to both syn- and anti-1,3-amino alcohol derivatives with high purity. nih.gov

Biocatalysis presents a particularly promising avenue for the sustainable synthesis of this compound. The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases and alcohol dehydrogenases, for the asymmetric reduction of the corresponding α-amino ketone precursor, 2-amino-1-(2,3-dichlorophenyl)ethanone, is a key area for exploration. researchgate.netresearchgate.net These enzymatic reactions often proceed with high enantioselectivity under mild conditions, reducing the need for harsh reagents and organic solvents. nih.gov The table below outlines potential biocatalysts and their expected outcomes for this transformation.

Biocatalyst TypePrecursor CompoundExpected ProductPotential Advantages
Ketoreductase (KRED)2-amino-1-(2,3-dichlorophenyl)ethanone(R)- or (S)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-olHigh enantioselectivity, mild reaction conditions, reduced waste
Alcohol Dehydrogenase (ADH)2-amino-1-(2,3-dichlorophenyl)ethanone(R)- or (S)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-olCofactor regeneration systems, broad substrate scope
Transaminase (TAm)1-(2,3-dichlorophenyl)-2-hydroxyethanoneThis compoundDirect amination, potential for stereoselectivity

Furthermore, the implementation of flow chemistry and microreactor technology could significantly enhance the efficiency and safety of the synthesis. Continuous flow processes offer improved heat and mass transfer, precise control over reaction parameters, and the potential for telescoped reactions, thereby minimizing purification steps and waste generation.

Exploration of Undiscovered Reactivity Patterns

The unique substitution pattern of the dichlorophenyl ring in this compound is expected to confer novel reactivity. The electronic and steric effects of the ortho and meta chlorine atoms can influence the reactivity of both the amino and hydroxyl groups, as well as the aromatic ring itself.

Future research should focus on a systematic investigation of the compound's reactivity in a variety of transformations. This includes exploring its utility in multicomponent reactions , where the amino and hydroxyl functionalities can participate in the formation of complex molecular architectures in a single step. The development of novel catalytic amination processes using this amino alcohol as a building block is another area ripe for exploration. taylorandfrancis.com

The presence of the dichlorophenyl moiety also opens up possibilities for cross-coupling reactions . Investigating the reactivity of the C-Cl bonds under various catalytic conditions could lead to the synthesis of novel derivatives with extended conjugation or tailored electronic properties. Additionally, the amino and hydroxyl groups can be derivatized to introduce a wide range of functionalities, further expanding the synthetic utility of this scaffold.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is poised to play a pivotal role in accelerating the development of synthetic routes and understanding the reactivity of this compound. Density Functional Theory (DFT) and other computational methods can be employed to elucidate reaction mechanisms, predict the stereochemical outcomes of asymmetric syntheses, and design more efficient catalysts. nih.gov

Future research in this area will likely involve:

Predictive modeling of reaction pathways: Computational tools can be used to screen potential synthetic routes, identify the most energetically favorable pathways, and predict potential side products. nih.govresearchgate.net This in silico approach can significantly reduce the experimental effort required to optimize reaction conditions.

Catalyst design and optimization: Computational modeling can aid in the design of chiral catalysts that are specifically tailored for the asymmetric synthesis of this compound. By understanding the interactions between the substrate and the catalyst at the molecular level, researchers can rationally design catalysts with improved activity and selectivity.

Elucidation of structure-property relationships: Computational studies can provide insights into how the specific arrangement of atoms in the molecule influences its chemical and physical properties. This knowledge is crucial for designing derivatives with desired characteristics for specific applications.

The integration of machine learning algorithms with computational chemistry could further enhance the predictive power of these models, leading to the rapid discovery of novel and efficient synthetic strategies.

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique structural features of this compound make it an attractive candidate for applications in a variety of emerging chemical fields. The presence of chlorine atoms, for instance, is a common feature in many pharmaceutical compounds, often enhancing their biological activity. nih.govnih.gov

Potential areas for future applications include:

Medicinal Chemistry: The phenylethanolamine scaffold is a well-established pharmacophore found in numerous drugs. The dichlorophenyl substitution pattern of the target molecule could lead to novel interactions with biological targets. Future research should focus on the synthesis and biological evaluation of a library of derivatives as potential therapeutic agents, for example, in the development of novel antifungal or anticancer drugs.

Materials Science: Amino alcohols can serve as monomers or building blocks for the synthesis of functional polymers and materials. The dichlorophenyl group can impart specific properties such as flame retardancy or altered solubility. Research into the polymerization of derivatives of this compound could lead to the development of new materials with tailored properties.

Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. nih.gov The synthesis of enantiomerically pure this compound and its subsequent use as a chiral ligand in various catalytic transformations is a promising area of investigation. The electronic and steric properties of the dichlorophenyl group could lead to catalysts with unique reactivity and selectivity.

The following table summarizes potential emerging applications and the key structural features of this compound that make them viable.

Emerging FieldPotential ApplicationKey Structural Features
Medicinal ChemistryNovel therapeutic agentsDichlorophenyl moiety, chiral amino alcohol scaffold
Materials ScienceFunctional polymers, flame retardantsDichlorophenyl group, bifunctional (amino and hydroxyl) nature
Asymmetric CatalysisChiral ligands for metal-catalyzed reactionsChiral center, coordinating amino and hydroxyl groups

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.